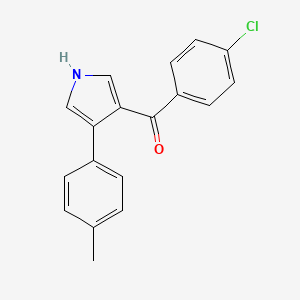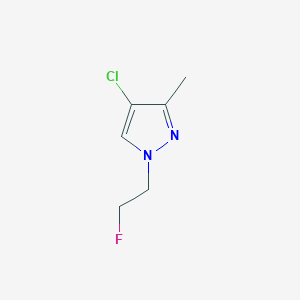![molecular formula C22H13ClFN3 B2384189 1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-12-5](/img/structure/B2384189.png)
1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a member of the pyrazoloquinoline family and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
Fluorescent Molecular Sensors and Fluoroionophores
The compound's structural framework allows it to serve as a building block for the construction of brightly fluorescent molecular sensors and fluoroionophores. These applications are facilitated by facile synthetic procedures that integrate the chromophore into fluorophore-spacer-receptor systems, which can exhibit strong analyte-induced fluorescence enhancement or bright ratiometric dual emission. Such features are advantageous for metal ion recognition, demonstrating the compound's utility in developing sensitive and selective sensing technologies (Rurack et al., 2002).
Optical Absorption and Luminescence
Studies on derivatives of this compound, such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, have shown significant optical absorption and fluorescence spectra changes in response to solvent polarity. These shifts in optical properties suggest potential applications in luminescent or electroluminescent devices, where the compound's ability to emit light in the green-yellow range can be tailored by altering the solvent environment (Danel et al., 2010).
Photovoltaic Properties
The photovoltaic properties of related quinoline derivatives have been explored for their potential application in organic–inorganic photodiode fabrication. This research indicates that the structural features of these compounds, including their ability to form thin films through thermal evaporation techniques, may contribute to the development of efficient photodiodes and photovoltaic devices. The presence of substituents like chlorophenyl groups has been shown to improve diode parameters, highlighting the significance of chemical modifications in optimizing the photovoltaic performance of these materials (Zeyada et al., 2016).
Corrosion Inhibition
Although not directly related to the exact compound , research on quinoxaline derivatives, which share some structural similarities, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. This suggests that the pyrazolo[4,3-c]quinoline scaffold could potentially be explored for similar applications, where its chemical properties might contribute to the protection of metals against corrosion in challenging environments (Saraswat & Yadav, 2020).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-18-6-2-4-8-20(18)27-22-16-5-1-3-7-19(16)25-13-17(22)21(26-27)14-9-11-15(24)12-10-14/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOPEILPCODMSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

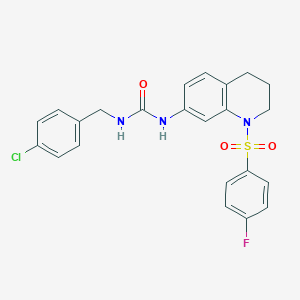
![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)
![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)
![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)
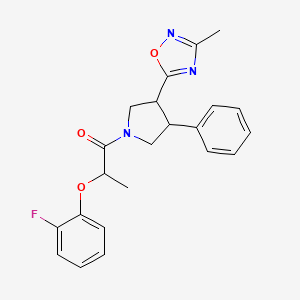
![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)
![3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2384116.png)
![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2384118.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2384119.png)
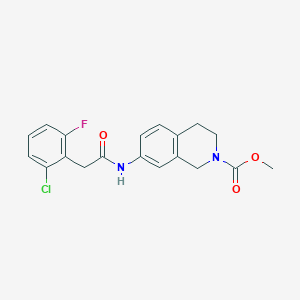
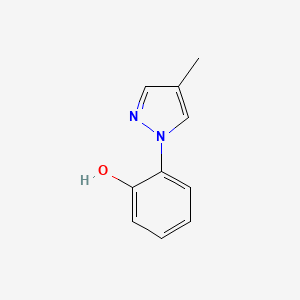
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)
